molecular formula C27H17F5N6O3 B4344625 1-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-OXOETHYL]-5-(2,3,4,5,6-PENTAFLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

1-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-OXOETHYL]-5-(2,3,4,5,6-PENTAFLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

Cat. No.: B4344625
M. Wt: 568.5 g/mol
InChI Key: WDLIANJPJMPVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-OXOETHYL]-5-(2,3,4,5,6-PENTAFLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE is a complex organic compound that features a unique combination of pyrazole, pyrrolo, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-OXOETHYL]-5-(2,3,4,5,6-PENTAFLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles, pentafluorophenyl derivatives, and triazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-OXOETHYL]-5-(2,3,4,5,6-PENTAFLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new pharmaceuticals for treating various diseases.

Industry

In industry, the compound may find applications in the development of new materials with unique properties. Its structural complexity and functional groups make it suitable for use in advanced materials science.

Mechanism of Action

The mechanism of action of 1-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-OXOETHYL]-5-(2,3,4,5,6-PENTAFLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, pyrrolo, and triazole derivatives. Examples include:

  • 1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl derivatives
  • Pentafluorophenyl-substituted triazoles
  • Pyrrolo[3,4-d][1,2,3]triazole derivatives

Uniqueness

What sets 1-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-OXOETHYL]-5-(2,3,4,5,6-PENTAFLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE apart is its unique combination of these structural motifs. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

3-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl]-5-(2,3,4,5,6-pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17F5N6O3/c28-18-19(29)21(31)24(22(32)20(18)30)37-26(40)23-25(27(37)41)36(35-33-23)12-17(39)38-16(14-9-5-2-6-10-14)11-15(34-38)13-7-3-1-4-8-13/h1-10,16,23,25H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLIANJPJMPVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CN3C4C(C(=O)N(C4=O)C5=C(C(=C(C(=C5F)F)F)F)F)N=N3)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17F5N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-OXOETHYL]-5-(2,3,4,5,6-PENTAFLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
Reactant of Route 2
1-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-OXOETHYL]-5-(2,3,4,5,6-PENTAFLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
Reactant of Route 3
Reactant of Route 3
1-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-OXOETHYL]-5-(2,3,4,5,6-PENTAFLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
Reactant of Route 4
Reactant of Route 4
1-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-OXOETHYL]-5-(2,3,4,5,6-PENTAFLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
Reactant of Route 5
Reactant of Route 5
1-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-OXOETHYL]-5-(2,3,4,5,6-PENTAFLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
Reactant of Route 6
Reactant of Route 6
1-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-OXOETHYL]-5-(2,3,4,5,6-PENTAFLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

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